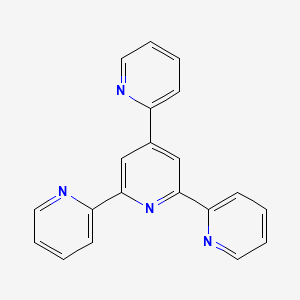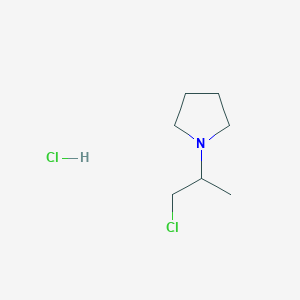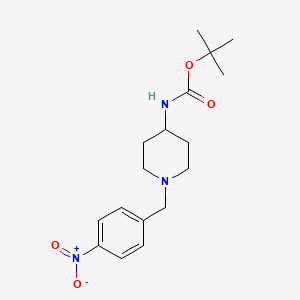
2,2':4',2''-Terpyridine, 6'-(2-pyridinyl)-
Overview
Description
“2,2’:4’,2’‘-Terpyridine, 6’-(2-pyridinyl)-” is a tridentate ligand . It can be prepared in two steps, starting with 2-acetylpyridine . It coordinates with metal centers to form complexes . It is also utilized in the synthesis of chiral derivatives for asymmetric catalysis .
Synthesis Analysis
The synthesis of “2,2’:4’,2’‘-Terpyridine, 6’-(2-pyridinyl)-” can be prepared in two steps, starting with 2-acetylpyridine . It coordinates with metal centers to form complexes . It is also utilized in the synthesis of chiral derivatives for asymmetric catalysis .Molecular Structure Analysis
The molecular formula of “2,2’:4’,2’‘-Terpyridine, 6’-(2-pyridinyl)-” is C15H11N3 . The molecular weight is 233.27 . The SMILES string is c1ccc (nc1)-c2cccc (n2)-c3ccccn3 .Chemical Reactions Analysis
“2,2’:4’,2’‘-Terpyridine, 6’-(2-pyridinyl)-” can form different coordination polymers by coordinating with various metal ions .Physical And Chemical Properties Analysis
“2,2’:4’,2’‘-Terpyridine, 6’-(2-pyridinyl)-” is a solid substance . Its melting point is 89-91 °C (lit.) .Scientific Research Applications
Coordination Chemistry and Ligand Behavior
2,2':4',2''-Terpyridine derivatives are extensively utilized in coordination chemistry due to their ability to act as versatile ligands. These compounds have been employed to synthesize complex structures with metals, demonstrating a wide range of coordination behaviors. For instance, they have been used to create luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005). Moreover, these ligands facilitate the formation of heterometallic supramolecular networks, demonstrating their potential as building blocks in supramolecular chemistry (Veliks et al., 2014).
Optical Properties
The derivatives of 2,2':4',2''-Terpyridine have been studied for their structure-dependent and environment-responsive optical properties. These studies reveal insights into how the presence of electron-donating amino groups and nitrogen-based π-deficient heterocycles impact the thermal, redox, UV–Vis absorption, and emission properties of the compounds. Such derivatives exhibit structure-dependent fluorescence properties and significant Stokes shifts, making them suitable for various optical applications (Palion-Gazda et al., 2019).
Catalysis and Biological Applications
The catalytic and antiproliferative activities of copper(ii) complexes derived from 2,2':4',2''-Terpyridine and its derivatives have been explored, showcasing their potential in oxidation reactions and as antiproliferative agents against certain cancer cell lines. Such studies emphasize the impact of the ligand structure on the complexes' catalytic efficiency and biological activity (Choroba et al., 2019).
Synthesis and Material Science
The development of methodologies for synthesizing derivatives of 2,2':4',2''-Terpyridine, such as the use of magnetic nanoparticles for bulk synthesis, highlights the significance of these compounds in material science. Such approaches enable the production of functional compounds essential for supramolecular chemistry, nanomaterials, and pharmaceutical intermediates, facilitating advancements in these fields (Chandrappa et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,4,6-tripyridin-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-4-10-21-16(7-1)15-13-19(17-8-2-5-11-22-17)24-20(14-15)18-9-3-6-12-23-18/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYJIYWNOJBJCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433542 | |
| Record name | 2,2':4',2''-Terpyridine, 6'-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
322637-99-0 | |
| Record name | 2,2':4',2''-Terpyridine, 6'-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-ylamine](/img/structure/B3125256.png)

![1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbonitrile](/img/structure/B3125263.png)
![1-methyl-5-[(2-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3125270.png)
![5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3125273.png)
![methyl 2-{[1-methyl-4-({[(4-methylbenzyl)oxy]imino}methyl)-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B3125275.png)

![4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B3125287.png)
![(4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B3125292.png)
![5-[4-(4-methylpiperazino)phenyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B3125301.png)




